2-Hydroxyethyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate
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Overview
Description
2-Hydroxyethyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C13H18N2O4 and a molecular weight of 266.3 g/mol. This compound is a derivative of piperazine, a versatile chemical structure commonly used in pharmaceuticals and other applications due to its biological activity.
Mechanism of Action
Target of Action
Piperazine derivatives are known to have a wide range of biological and pharmaceutical activity . They are employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Mode of Action
Without specific studies, it’s difficult to determine the exact mode of action of this compound. Piperazine derivatives often work by interacting with specific receptors or enzymes in the body, leading to a variety of physiological effects .
Biochemical Pathways
Piperazine derivatives can affect a variety of pathways depending on their specific structure and target .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxyethyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate typically involves the reaction of 4-(4-hydroxyphenyl)piperazine with chloroformate esters under basic conditions. The reaction proceeds through the formation of an intermediate carbamate, which is then hydrolyzed to yield the final product.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which offer better control over reaction conditions and improved safety compared to batch processes. The use of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, is also being explored to make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxyethyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The compound can be oxidized to form hydroxyquinones or other oxidized derivatives.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: Substitution reactions can lead to the formation of various alkylated or acylated derivatives.
Scientific Research Applications
2-Hydroxyethyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activity, including its effects on enzyme inhibition and receptor binding.
Medicine: It is being investigated for its potential therapeutic applications, such as in the treatment of neurological disorders and inflammation.
Industry: The compound is used in the development of new materials and chemical processes due to its unique chemical properties.
Comparison with Similar Compounds
tert-Butyl 4-(2-Hydroxyethyl)piperazine-1-carboxylate
tert-Butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate
This comprehensive overview provides a detailed understanding of 2-Hydroxyethyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-hydroxyethyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c16-9-10-19-13(18)15-7-5-14(6-8-15)11-1-3-12(17)4-2-11/h1-4,16-17H,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLRJAUMQCXWXKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)O)C(=O)OCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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